(4-Cyclopentylphenyl)methanol

Descripción general

Descripción

Molecular Structure Analysis

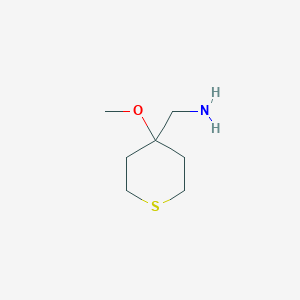

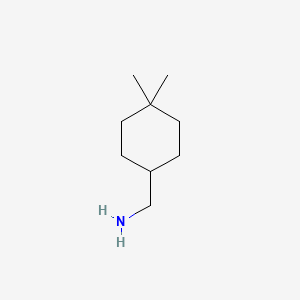

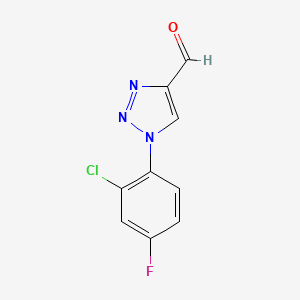

The molecular structure of “(4-Cyclopentylphenyl)methanol” consists of 13 heavy atoms and 6 aromatic heavy atoms . The fraction Csp3 is 0.5, and it has 2 rotatable bonds .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 and a boiling point of 312.7±11.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación

Trityl Functionalized Polystyrene Resin (Manzotti, Reger, & Janda, 2000) reported an improved synthesis of (4-ethenylphenyl)diphenyl methanol, used in preparing trityl functionalized polystyrene resin. This resin contains a flexible tetrahydrofuran cross-linker, providing a suitable support for solid-phase organic synthesis.

Methanol in Homogeneous Catalysis (Smith & Maitlis, 1985) discussed methanol as a hydrogen donor in reactions homogeneously catalyzed by ruthenium and rhodium complexes, primarily for the reduction of ketones to alcohols. Methanol's oxidation to methyl formate and its role in various reduction reactions emphasize its utility in catalysis.

Iridium-Catalyzed C–C Coupling (Moran, Preetz, Mesch, & Krische, 2011) highlighted the iridium-catalyzed C–C coupling of methanol with allenes, creating higher alcohols with all-carbon quaternary centers. This innovative approach showcases methanol as an abundant, renewable feedstock in fine chemical synthesis.

Palladium Nanoparticles in Hydrodechlorination (Baeza et al., 2012) examined the use of size-controlled palladium nanoparticles in liquid-phase hydrodechlorination. Methanol's role in synthesizing these nanoparticles highlights its versatility in material preparation, contributing to catalysts with significant activity.

Whole-Cell Biocatalysis (Chen et al., 2021) focused on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol. The research emphasizes methanol's role in developing efficient, green, and economic synthesis methods, utilizing innovative microreaction systems.

Safety and Hazards

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe the exact mode of action of (4-Cyclopentylphenyl)methanol. Based on its structural similarity to other phenolic compounds, it may interact with proteins or other cellular components, leading to changes in cell function .

Biochemical Pathways

Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is predicted to inhibit CYP2D6, an enzyme involved in drug metabolism .

Result of Action

The specific molecular and cellular effects of this compound are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets . .

Propiedades

IUPAC Name |

(4-cyclopentylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLKTNENAARJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)